LRGILS-NH2 TFA

PAR2 Antagonism Calcium Signaling Trypsin Activation

Procure LRGILS-NH2 TFA as the essential, sequence-matched negative control for PAR2 agonist studies. Unlike generic peptides or antagonists, this reverse-sequence control ensures experimental effects are specifically attributed to PAR2 activation, eliminating false positives from non-specific binding or vehicle artifacts. Essential for rigorous cellular and in vivo validation.

Molecular Formula C31H57F3N10O9
Molecular Weight 770.8 g/mol
Cat. No. B10783012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLRGILS-NH2 TFA
Molecular FormulaC31H57F3N10O9
Molecular Weight770.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C29H56N10O7.C2HF3O2/c1-7-17(6)23(28(46)37-20(12-16(4)5)27(45)38-21(14-40)24(31)42)39-22(41)13-35-26(44)19(9-8-10-34-29(32)33)36-25(43)18(30)11-15(2)3;3-2(4,5)1(6)7/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,44)(H,36,43)(H,37,46)(H,38,45)(H,39,41)(H4,32,33,34);(H,6,7)/t17-,18-,19-,20-,21-,23-;/m0./s1
InChIKeyWAJZJSXRZQDBKL-DBYSMBDASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LRGILS-NH2 TFA Procurement Guide: Essential Negative Control for PAR2 Research


LRGILS-NH2 TFA is a synthetic hexapeptide with the reverse amino acid sequence of the protease-activated receptor-2 (PAR2) agonist SLIGRL-NH2 [1]. It functions as a PAR2-inactive negative control peptide, essential for validating PAR2-specific effects in experimental models [2]. This peptide is widely used to distinguish PAR2-mediated responses from non-specific or off-target effects in cellular, tissue, and in vivo studies [3].

Why LRGILS-NH2 TFA Cannot Be Substituted by Other PAR2 Peptides or Small Molecules


In PAR2 research, substitution of LRGILS-NH2 TFA with other negative controls or PAR2 antagonists introduces significant risk of experimental misinterpretation. Generic 'inactive' peptides or scrambled sequences may retain residual PAR2 binding or exhibit uncharacterized off-target effects [1]. PAR2 antagonists like FSLLRY-NH2 or GB88, while valuable tools, actively modulate receptor signaling and thus cannot serve as inert negative controls for agonist studies [2]. LRGILS-NH2 TFA is the validated, sequence-matched control for SLIGRL-NH2, ensuring that observed effects are unequivocally attributed to PAR2 agonism rather than peptide chemistry or vehicle artifacts [3].

Quantitative Evidence for LRGILS-NH2 TFA: Head-to-Head Comparisons with PAR2 Antagonists


LRGILS-NH2 vs. FSLLRY-NH2 (FSY-NH2): Differential Inhibition of Trypsin-Induced PAR2 Activation

In a direct head-to-head comparison using a PAR2-KNRK calcium-signaling assay, FSLLRY-NH2 (FSY-NH2) inhibited trypsin-induced PAR2 activation with an IC50 of approximately 50 µM, whereas the reverse peptide LRGILS-NH2 (LRG-NH2) exhibited no inhibitory activity [1]. This establishes LRGILS-NH2 TFA as a true negative control, devoid of antagonist properties, unlike the active PAR2 inhibitor FSLLRY-NH2.

PAR2 Antagonism Calcium Signaling Trypsin Activation

LRGILS-NH2 vs. LSIGRL-NH2 (LS-NH2): Potency Contrast in PAR2 Antagonism

LSIGRL-NH2 (LS-NH2), a partially reversed PAR2 peptide, acts as a weak antagonist of trypsin-induced PAR2 activation with an IC50 of ~200 µM, while LRGILS-NH2 (LRG-NH2) shows no antagonistic activity in the same PAR2-KNRK calcium-signaling assay [1]. This quantitative difference confirms that even a single amino acid change can confer partial activity, underscoring the necessity of the fully reversed sequence for a true negative control.

PAR2 Antagonism Calcium Signaling Peptide Pharmacology

LRGILS-NH2 In Vivo Validation: Lack of Effect on Tear Secretion vs. SLIGRL-NH2

In a rat model of tear secretion, intravenous administration of the PAR2 agonist SLIGRL-NH2 (in combination with amastatin) significantly evoked tear secretion, whereas the same dose of LRGILS-NH2 (the reversed peptide control) produced no effect [1]. This in vivo comparison confirms that LRGILS-NH2 TFA is biologically inert with respect to PAR2-mediated physiological responses.

In Vivo Pharmacology Tear Secretion PAR2 Agonism

LRGILS-NH2 vs. GB88: Functional Differentiation as Negative Control vs. Biased Antagonist

GB88 is a potent, orally active small-molecule PAR2 antagonist that inhibits PAR2-mediated calcium release with an IC50 of 2 µM in multiple cell lines [1]. In stark contrast, LRGILS-NH2 (LRG-NH2) exhibits no PAR2 antagonism or agonism in any assay system [2]. Furthermore, GB88 displays biased signaling properties, acting as an antagonist for Gq/calcium pathways but an agonist for cAMP and ERK pathways [3]. LRGILS-NH2 TFA is devoid of any such complex pharmacological activity, making it the unambiguous choice for a negative control.

PAR2 Antagonism Biased Signaling Small Molecule Pharmacology

Optimal Applications of LRGILS-NH2 TFA in PAR2 Research and Drug Discovery


Validating PAR2 Agonist Activity of Novel Peptides and Small Molecules

In cellular assays (e.g., calcium flux, IP1 accumulation, ERK phosphorylation), LRGILS-NH2 TFA should be used as a matched negative control for SLIGRL-NH2 or other PAR2 agonists. Its lack of activity, as demonstrated in PAR2-KNRK cells [1], ensures that observed responses are specifically due to PAR2 activation and not to non-specific peptide or solvent effects.

Confirming PAR2-Mediated In Vivo Effects

For in vivo studies investigating PAR2-mediated physiological or pathological processes (e.g., inflammation, pain, secretion), LRGILS-NH2 TFA serves as the essential control. Its inactivity in animal models, such as the rat tear secretion assay [2], allows researchers to attribute observed effects of PAR2 agonists (like SLIGRL-NH2) directly to receptor activation.

Distinguishing PAR2-Dependent from PAR2-Independent Mechanisms

When studying complex biological responses, such as perivascular adipose tissue-derived relaxation [3], LRGILS-NH2 TFA helps differentiate between effects mediated by PAR2 and those mediated by other receptors or pathways. Its use in parallel with a PAR2 antagonist (e.g., FSLLRY-NH2) can delineate PAR2-specific contributions.

Quality Control in High-Throughput Screening Campaigns

In HTS assays for PAR2 modulators, LRGILS-NH2 TFA is an ideal negative control for establishing baseline signal and confirming assay specificity. Its well-characterized inactivity [1] prevents false positives and ensures that hits are genuine PAR2 modulators, not artifacts of the screening system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for LRGILS-NH2 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.